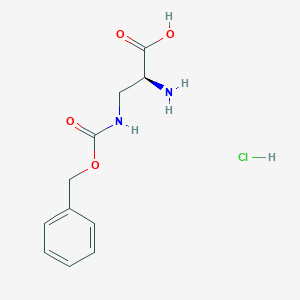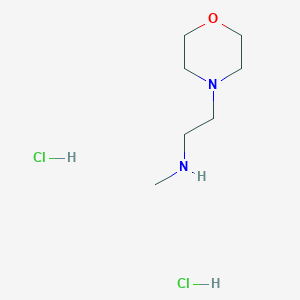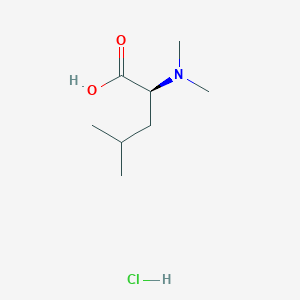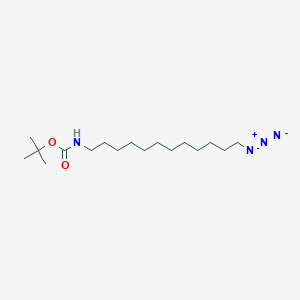
4-Fluorophenethyl iodide
Descripción general
Descripción
4-Fluorophenethyl iodide is an organic compound with the molecular formula C8H8FI It is a derivative of phenethyl iodide, where a fluorine atom is substituted at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluorophenethyl iodide can be synthesized through several methods. One common approach involves the iodination of 4-fluorophenethyl alcohol. This process typically uses iodine and a phosphorus-based catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorophenethyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: It can be oxidized to form 4-fluorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorophenethylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-Fluorophenethylamine, 4-fluorophenylethylthiol.
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenethylamine.
Aplicaciones Científicas De Investigación
4-Fluorophenethyl iodide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of radiolabeled compounds for positron emission tomography (PET) imaging.
Industry: this compound is employed in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-fluorophenethyl iodide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles. This property is exploited in various synthetic applications to introduce the 4-fluorophenethyl moiety into target molecules .
Comparación Con Compuestos Similares
4-Fluorophenethyl bromide: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 4-fluorophenethyl iodide.
4-Fluorophenethyl chloride: Another halogenated derivative, which is even less reactive than the bromide counterpart.
4-Fluorophenethylamine: The amine derivative, which is a common product of the reduction of this compound.
Uniqueness: this compound is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its ability to introduce the 4-fluorophenethyl group into various molecules with relative ease sets it apart from its bromide and chloride analogs .
Propiedades
IUPAC Name |
1-fluoro-4-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNUUPPMIXVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
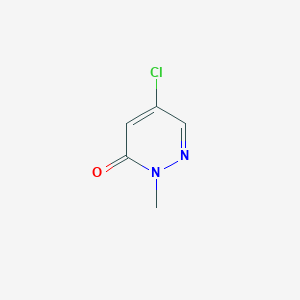

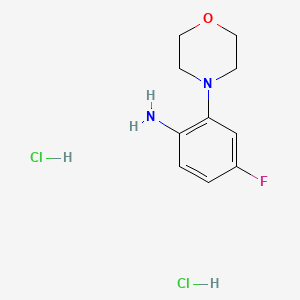
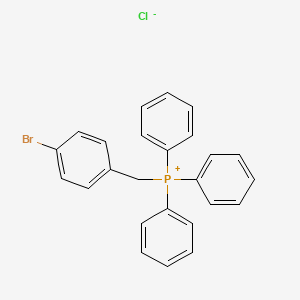

![4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl](/img/structure/B8177322.png)
